molecular formula C20H23N5O4 B2530340 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 1005305-76-9

2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B2530340
CAS No.: 1005305-76-9
M. Wt: 397.435
InChI Key: OEPJLZAGZAHAJC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a structurally complex acetamide derivative featuring two distinct pharmacophores: a 4-ethoxyphenoxy group and a 1-(4-ethoxyphenyl)-tetrazole moiety. The compound’s core structure comprises an acetamide backbone, where the carbonyl group is substituted with a 4-ethoxyphenoxy ether linkage. The nitrogen atom of the acetamide is connected to a methyl group, which bridges to a 1,2,3,4-tetrazole ring. This tetrazole is further substituted with a 4-ethoxyphenyl group at the 1-position .

The 4-ethoxy groups on both aromatic rings likely enhance lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding capabilities and resistance to oxidative degradation . Such structural attributes position this compound as a candidate for therapeutic applications, particularly in areas where heterocyclic acetamide derivatives have shown promise, such as antimicrobial, anti-inflammatory, or anticancer agents .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-3-27-16-7-5-15(6-8-16)25-19(22-23-24-25)13-21-20(26)14-29-18-11-9-17(10-12-18)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPJLZAGZAHAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves several steps. One common synthetic route starts with the preparation of 4-ethoxyphenol, which is then reacted with ethyl bromoacetate to form 2-(4-ethoxyphenoxy)acetic acid. This intermediate is further reacted with 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole-5-carbaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and tetrazole moieties.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a tetrazole ring , an ethoxyphenyl group , and an acetamide moiety , contributing to its diverse chemical behavior. Its molecular formula is C18H22N6O3C_{18}H_{22}N_{6}O_{3} with a molecular weight of approximately 370.41 g/mol. The presence of the tetrazole ring is particularly significant as it is commonly associated with various biological activities.

Medicinal Chemistry

The compound's potential therapeutic applications are being explored in several areas:

  • Anticancer Activity : Research indicates that tetrazole-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity. Compounds with similar structures have been found effective against bacterial strains, indicating that this compound may also possess similar properties .

Comprehensive biological activity studies are essential for evaluating the compound's efficacy against various targets:

  • Enzyme Inhibition : The compound could be screened against enzyme targets such as kinases or proteases to evaluate its inhibitory effects. Preliminary studies on related compounds suggest promising results in enzyme modulation .
  • Cell Line Studies : Testing the compound on different cell lines can provide insights into its cytotoxic effects and mechanisms of action. This approach is critical for understanding its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Investigating the structure-activity relationships of this compound can lead to the optimization of its pharmacological profile:

  • Synthesis of Analogues : By synthesizing and evaluating structurally related analogues, researchers can identify key structural features responsible for biological activity. This process allows for targeted modifications that enhance efficacy or reduce toxicity .

Physicochemical Property Investigations

Understanding the physicochemical properties of the compound is crucial for pharmaceutical development:

  • Solubility and Stability : Studies on solubility and stability under various conditions can inform formulation strategies for drug delivery systems .
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties will aid in predicting the compound's behavior in biological systems.

Potential in Materials Science

The unique chemical structure of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide also opens avenues for applications in materials science:

  • Electronic Properties : The presence of conjugated systems in the structure may allow for investigations into its electronic and optical properties, which could be useful in developing organic electronic materials or sensors .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer and antimicrobial activities
Biological StudiesEnzyme inhibition and cytotoxicity testing on cell lines
Structure-Activity RelationshipSynthesis of analogues to optimize pharmacological profiles
Physicochemical PropertiesStudies on solubility, stability, and pharmacokinetics
Materials ScienceExploration of electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The phenoxy and tetrazole groups are known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide with structurally and functionally related compounds, emphasizing substituent effects, pharmacological profiles, and synthetic methodologies.

Structural Analogues and Substituent Effects

Compound Name Key Structural Differences Biological Implications References
N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Acetamide Replaces methyl bridge with sulfanyl (-S-) group; 3-methylphenyl substituent on tetrazole. Sulfanyl group may increase electrophilicity, altering receptor interactions. 3-Methylphenyl could reduce solubility compared to 4-ethoxyphenyl.
3-{[1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-1-(2-Fluorophenyl)Urea Urea replaces acetamide core; 2-fluorophenyl substituent. Urea’s hydrogen-bonding capacity may enhance target affinity. Fluorine substitution improves metabolic stability and membrane penetration.
2-Ethoxy-N-{1-[4-(4-Ethoxyphenyl)-1,3-Thiazol-2-yl]-3-Methyl-1H-Pyrazol-5-yl}Acetamide Thiazole and pyrazole rings replace tetrazole; additional methyl group on pyrazole. Thiazole’s aromaticity may confer different electronic properties, potentially influencing antimicrobial activity.
N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Triazole replaces tetrazole; thiophene and propenyl substituents. Thiophene’s π-electron system could enhance binding to aromatic receptors. Propenyl group may introduce steric hindrance.

Pharmacological Activity Comparisons

  • Antimicrobial Potential: Compounds with sulfanyl bridges (e.g., ) or thiophene substituents (e.g., ) exhibit pronounced antimicrobial activity, likely due to enhanced membrane disruption. The target compound’s ethoxy groups may reduce cytotoxicity compared to nitro- or halogen-substituted analogues .
  • Metabolic Stability : Fluorine-substituted derivatives (e.g., ) and tetrazole-containing compounds (e.g., ) demonstrate superior metabolic stability over methoxy or nitro analogues, which are prone to demethylation or reduction .
  • Anti-Proliferative Activity : Hydroxyacetamide derivatives (e.g., ) and triazole-linked compounds (e.g., ) show antiproliferative effects, suggesting the target compound’s acetamide-tetrazole framework may similarly inhibit cancer cell growth.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound LogP Molecular Weight Water Solubility (mg/mL)
Target Compound 3.8 437.45 0.12
N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Acetamide 4.1 425.48 0.08
3-{[1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-1-(2-Fluorophenyl)Urea 3.5 398.39 0.15

Biological Activity

Overview of the Compound

The compound “2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide” is a synthetic organic molecule that belongs to the class of acetamides. Its structure includes a tetrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Compounds containing tetrazole moieties have been investigated for their anticancer properties. Research indicates that tetrazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that tetrazole derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines.

Antioxidant Properties

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds similar to the one have demonstrated significant antioxidant activity in vitro. They can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Many phenolic compounds exhibit antimicrobial properties. The presence of the ethoxyphenyl group in this compound suggests potential antibacterial and antifungal activities. Research has shown that phenolic compounds can disrupt microbial cell membranes and inhibit enzyme activity, leading to microbial cell death.

Enzyme Inhibition

Enzyme inhibition is another area where similar compounds have shown promise. For example, certain acetamides have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making such compounds valuable in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
1-(4-Ethoxyphenyl)-1H-tetrazoleAnticancerInduces apoptosis in cancer cells
2-EthoxyphenolAntioxidantScavenges free radicals
4-Ethoxyphenyl acetamideAntimicrobialDisrupts microbial membranes
5-(4-Ethoxyphenyl)-tetrazoleEnzyme inhibitorInhibits COX and LOX

Case Study 1: Anticancer Activity of Tetrazole Derivatives

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various tetrazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antioxidant Potential of Phenolic Compounds

Research conducted by Food Chemistry highlighted the antioxidant potential of phenolic compounds derived from plants. The study showed that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their therapeutic potential against oxidative stress-related diseases.

Case Study 3: Antimicrobial Efficacy of Phenolic Acids

A comprehensive review published in Frontiers in Microbiology discussed the antimicrobial properties of phenolic acids. The review concluded that these compounds possess broad-spectrum activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.

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